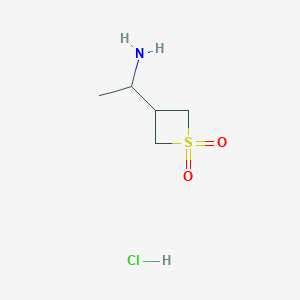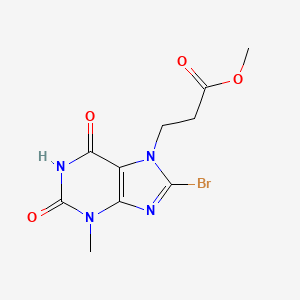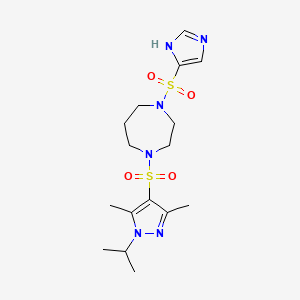![molecular formula C19H23ClN4 B2478616 5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896074-55-8](/img/structure/B2478616.png)
5-(tert-butyl)-3-(4-chlorophenyl)-N-isopropylpyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazolo[1,5-a]pyrimidin-7-amine derivative . It is a part of a class of compounds that have been widely used in synthetic drugs due to their biological and medicinal properties .
Synthesis Analysis
The synthesis of this compound involves an acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . A novel one-pot four-component reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile has also been described .Molecular Structure Analysis
The molecular structure of this compound is derived from the pyrazolo[1,5-a]pyrimidin-7-amine core, with substitutions at specific positions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include acid-catalysed chemo-selective C-4 substitution and a one-pot four-component reaction .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Adenosine Receptor Affinity : Pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against A1 adenosine receptors, indicating potential therapeutic applications. Studies on analogs of this compound have revealed that specific substitutions at the N1 and N5 positions can enhance adenosine receptor affinity, suggesting a pathway for developing new pharmacologically active agents (Harden, Quinn, & Scammells, 1991).
Antimicrobial and Anticancer Activity : Novel pyrazole derivatives containing pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds in this category have exhibited higher anticancer activity than reference drugs, highlighting their potential as leads for anticancer drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Organic Synthesis Applications
Protecting Group Utility : The tert-butyl group has been utilized as a protecting group in the synthesis of pyrazole derivatives, demonstrating its utility in complex organic synthesis processes. This approach facilitates the preparation of compounds with potential biological activity, indicating the versatility of tert-butyl-substituted pyrazoles in synthetic chemistry (Pollock & Cole, 2014).
Microwave-Assisted Synthesis : Pyrimidine-linked pyrazole heterocyclics have been prepared via microwave-assisted cyclocondensation, showcasing the efficiency of modern synthetic techniques in constructing complex heterocyclic systems. These compounds have been explored for their insecticidal and antibacterial potential, further underscoring the scientific interest in pyrazolo[1,5-a]pyrimidine derivatives (Deohate & Palaspagar, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-tert-butyl-3-(4-chlorophenyl)-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4/c1-12(2)22-17-10-16(19(3,4)5)23-18-15(11-21-24(17)18)13-6-8-14(20)9-7-13/h6-12,22H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAUUIOCJKCSGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=NC2=C(C=NN12)C3=CC=C(C=C3)Cl)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-methoxybenzoate](/img/structure/B2478534.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2478535.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-hydroxyquinoline-4-carboxamide](/img/structure/B2478542.png)

![1h,2h,3h,5h,6h,7h-Pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)

![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2478549.png)
![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2478550.png)
![2-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B2478553.png)


